Guanosine 5'-monophosphate-[8-3H] diammonium salt

Nucleotide metabolism Enzyme kinetics Radioligand binding assays

Guanosine 5′-monophosphate-[8-3H] diammonium salt is a tritium-labeled purine nucleotide, specifically a radiolabeled derivative of guanosine 5′-monophosphate (GMP) with the tritium (³H) atom incorporated at the C8 position of the guanine base. As a tritiated compound, it emits low-energy beta radiation (maximum specific activity ~28.8 Ci/mmol ), enabling its use as a sensitive tracer in biochemical assays to monitor nucleotide metabolism, enzyme kinetics, and signal transduction pathways without the need for chromogenic or fluorescent labels.

Molecular Formula C10H20N7O8P
Molecular Weight 399.293
CAS No. 179382-90-2
Cat. No. B575822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-monophosphate-[8-3H] diammonium salt
CAS179382-90-2
Molecular FormulaC10H20N7O8P
Molecular Weight399.293
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]
InChIInChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;;
InChIKeyZHSQCOUQMRQBQP-QPIIICEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5′-monophosphate-[8-3H] diammonium salt (CAS 179382-90-2) — A Tritiated GMP Tracer for Nucleotide Metabolism and Signal Transduction Studies


Guanosine 5′-monophosphate-[8-3H] diammonium salt is a tritium-labeled purine nucleotide, specifically a radiolabeled derivative of guanosine 5′-monophosphate (GMP) with the tritium (³H) atom incorporated at the C8 position of the guanine base [1]. As a tritiated compound, it emits low-energy beta radiation (maximum specific activity ~28.8 Ci/mmol [2]), enabling its use as a sensitive tracer in biochemical assays to monitor nucleotide metabolism, enzyme kinetics, and signal transduction pathways without the need for chromogenic or fluorescent labels. The diammonium salt form is supplied as a sterile, HPLC-purified solution in ethanol:water (1:1) for use in research applications [1].

Why Unlabeled GMP or Alternative Tritiated GMP Batches Are Not Interchangeable with Guanosine 5′-monophosphate-[8-3H] diammonium salt


Generic substitution of this specific tritiated GMP product with unlabeled GMP, [14C]GMP, [32P]GMP, or even other [8-3H]GMP batches is scientifically invalid due to fundamental differences in detection modality, specific activity, radiochemical purity, and positional labeling that directly impact assay sensitivity, quantitative accuracy, and experimental reproducibility. Unlabeled GMP cannot be traced in radioassays, while alternative isotopes (e.g., ³H vs. ¹⁴C) exhibit distinct decay properties, specific activities, and metabolic stabilities [1]. Furthermore, batch-to-batch variability in specific activity (e.g., ≥5 Ci/mmol vs. 15–30 Ci/mmol ) and radiochemical purity (e.g., ≥96% vs. 95%) directly affects signal-to-noise ratios and the dynamic range of competitive binding and enzyme kinetic assays [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for Guanosine 5′-monophosphate-[8-3H] diammonium salt (Moravek MT 501) vs. Alternatives


Specific Activity: ≥5 Ci/mmol vs. 15–30 Ci/mmol Tritiated GMP — Enabling High-Sensitivity Detection with Lower Isotope Dilution

The Moravek/Hartmann Analytic product MT 501 offers a guaranteed specific activity of ≥5 Ci/mmol (equivalent to ≥185 GBq/mmol), with typical values exceeding 5 Ci/mmol [1]. In contrast, an alternative supplier lists tritiated GMP with a specific activity range of 15–30 Ci/mmol . The lower specific activity of MT 501 is advantageous for experiments where high isotopic dilution is undesirable or where the molar quantity of tracer must be accurately controlled without overwhelming the system with excess radiolabel. The higher specific activity option (15–30 Ci/mmol) provides greater sensitivity but at the cost of more rapid radiolytic decomposition and increased handling precautions.

Nucleotide metabolism Enzyme kinetics Radioligand binding assays

Radiochemical Purity: ≥96% by HPLC vs. 95% in Custom Tritiations — Minimizing Background and Enhancing Data Reproducibility

MT 501 is supplied with a dated HPLC radiochromatogram and a guaranteed radiochemical purity of ≥96% [1]. In contrast, custom tritiation projects in the literature often report radiochemical purities of 95% after HPLC purification [2]. While a 1% difference may appear marginal, it translates to a 20% relative increase in radiochemical impurities (4% impurity vs. 5% impurity), which can significantly elevate background noise in sensitive scintillation proximity assays or autoradiography. The ≥96% purity specification ensures more consistent and reproducible quantitative results.

Radioassay development cGMP signaling Quality control

Label Retention: [8-³H]GMP Incorporation vs. [8-¹⁴C]GMP in RNA Synthesis — Identifying Potential Underestimation in Metabolic Flux Studies

A head-to-head study using isolated nuclei compared [8-³H]GTP and [8-¹⁴C]GTP as substrates for RNA synthesis. The incorporation of [8-¹⁴C]GMP into RNA was 1466 pmol/mg DNA/10 min, whereas only 564 pmol [8-³H]GMP was incorporated under identical conditions — a 2.6-fold difference [1]. This discrepancy was attributed to specific loss of the ³H label after incorporation, not to quenching, exchange during washing, or sample contamination. While the study used GTP rather than GMP, the identical labeling position (C8 of the guanine ring) supports a class-level inference that [8-³H]GMP may similarly underestimate true metabolic flux in quantitative studies, a limitation not encountered with ¹⁴C-labeled GMP.

RNA synthesis Metabolic labeling Isotope effects

Detection Sensitivity: ³H-GMP vs. Unlabeled GMP in Competitive Binding Assays — Enabling Specific Detection in Complex Biological Matrices

Unlabeled GMP cannot be used as a tracer in radioassays; detection relies on indirect methods (e.g., mass spectrometry, UV absorbance) that lack the sensitivity and specificity required for low-abundance analytes in complex biological samples. In contrast, [8-³H]GMP enables direct, sensitive detection via liquid scintillation counting. For instance, [8-³H]cGMP (structurally analogous) has been used in competitive binding assays to determine nucleotide specificity of cGMP-binding proteins, with cyclic AMP competing only at 20,000-fold higher concentrations [1]. This high specificity and sensitivity (femtomole detection limits [2]) are unattainable with unlabeled GMP.

cGMP signaling Phosphodiesterase assays Binding kinetics

Procurement Value: Stable Pricing vs. Fluctuating Market for High-Specific-Activity Tritiated Nucleotides — Ensuring Budget Predictability for Routine Studies

Moravek MT 501 is offered at fixed catalog pricing: $1,970 for 250 μCi (9.25 MBq) and $2,225 for 1 mCi (37 MBq) . This stable pricing model contrasts with custom-synthesized high-specific-activity tritiated GMP (e.g., 15–30 Ci/mmol), which is subject to variable lead times and project-based quoting due to the complexity of multi-tritium incorporation . For laboratories conducting routine nucleotide metabolism assays or enzyme kinetics studies requiring moderate specific activity, the catalog availability and predictable pricing of MT 501 offer a clear procurement advantage.

Procurement Budget planning Radiolabeled nucleotide sourcing

Optimal Application Scenarios for Guanosine 5′-monophosphate-[8-3H] diammonium salt Based on Quantitative Evidence


Routine Enzyme Kinetics and Nucleotide Metabolism Assays Requiring Moderate Sensitivity

The ≥5 Ci/mmol specific activity and ≥96% radiochemical purity of MT 501 [1] make it ideal for steady-state kinetic measurements of GMP-utilizing enzymes (e.g., GMP kinase, GMP reductase, HGPRTase) where excessive radiolabel would saturate the system or necessitate large isotopic dilution factors. The catalog availability and fixed pricing further support routine use in academic and industrial screening laboratories.

Competitive Radioligand Binding Assays for cGMP-Binding Proteins

As demonstrated with [8-³H]cGMP in D. discoideum studies, tritiated guanine nucleotides enable precise determination of binding specificities and affinities (Kd values) [2]. [8-³H]GMP can be employed analogously to characterize GMP-binding domains, allosteric sites, or to screen compound libraries for modulators of GMP-dependent processes, leveraging the femtomole sensitivity of tritium detection.

Metabolic Labeling Studies Where ¹⁴C-Labeled GMP is Prohibitively Expensive or Synthesis Routes are Lengthy

Despite the documented risk of label loss with [8-³H]guanine nucleotides [3], the lower material cost and more direct synthetic routes for ³H labeling [4] make MT 501 a pragmatic choice for preliminary metabolic flux experiments or for labs lacking facilities for ¹⁴C handling. Researchers should apply appropriate correction factors or use internal standards to account for potential underestimation of true metabolic rates.

Scintillation Proximity Assays (SPA) and High-Throughput Screening

The combination of high radiochemical purity (≥96%) [1] and tritium's low-energy beta emission (mean energy 5.7 keV) minimizes cross-talk and quenching artifacts in SPA formats. This makes MT 501 particularly suitable for high-throughput screening campaigns targeting GMP-binding proteins or enzymes, where assay robustness and reproducibility are paramount.

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